BRD5529 - 1358488-78-4

BRD5529

Catalog Number: EVT-261439
CAS Number: 1358488-78-4
Molecular Formula: C25H31N5O4
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD5529 is a selective inhibitor of CARD9, disrupting TRIM62 recruitment. BRD5529 inhibits TRIM62-mediated ubiquitinylation of CARD9, and demonstrates cellular activity and selectivity in CARD9-dependent pathways.

Nicotinic Acid (Niacin)

    Nicotinamide

    • Compound Description: Nicotinamide is an amide derivative of nicotinic acid and another vital precursor for NAD+ biosynthesis [, , , ]. Like nicotinic acid, it plays a critical role in cellular metabolism and energy production.

    Nicotinic Acid Riboside (NAR)

    • Compound Description: Nicotinic acid riboside (NAR) is a naturally occurring NAD+ precursor that can be phosphorylated to nicotinic acid mononucleotide (NaMN) [].

    Nicotinamide Mononucleotide (NMN)

    • Compound Description: Nicotinamide mononucleotide (NMN) is a key intermediate in NAD+ biosynthesis, formed from nicotinamide and utilized by nicotinamide mononucleotide adenylyltransferases (NMNATs) to generate NAD+ [, , , , , ]. Dysregulation of NMN metabolism is implicated in various diseases, making it a target for therapeutic interventions.

    Nicotinic Acid Mononucleotide (NaMN)

    • Compound Description: Nicotinic acid mononucleotide (NaMN) is a crucial intermediate in the NAD+ biosynthesis pathway, particularly the Preiss-Handler pathway. It is generated from nicotinic acid and further converted to nicotinic acid adenine dinucleotide (NaAD) by NaMN adenylyltransferases [, , , ].

    Nicotinic Acid Adenine Dinucleotide (NaAD)

    • Compound Description: Nicotinic acid adenine dinucleotide (NaAD) is an intermediate in the deamidated pathway of NAD+ biosynthesis. NaMN adenylyltransferase catalyzes the conversion of NaMN to NaAD, which is subsequently amidated to NAD+ [].
    • Compound Description: Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent Ca2+-mobilizing second messenger involved in various cellular processes [, , , , , ]. It is structurally similar to NADP+ but with a nicotinic acid moiety instead of nicotinamide. NAADP acts on two-pore channels (TPCs) on endolysosomal organelles, triggering Ca2+ release and downstream signaling cascades.

    Dodecyl Nicotinate and Myristyl Nicotinate

    • Compound Description: These are lipophilic prodrugs of nicotinic acid designed for transdermal delivery to circumvent the flushing side effect associated with oral administration [].
    Overview

    BRD5529 is a selective inhibitor of the caspase recruitment domain-containing protein 9, commonly referred to as CARD9. This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses associated with fungal infections and inflammatory diseases. The compound was sourced from Sigma Aldrich and has been primarily studied in preclinical models to evaluate its efficacy and safety.

    Source and Classification

    BRD5529 is classified as a small-molecule inhibitor targeting the CARD9 protein, which plays a crucial role in the immune system's response to fungal pathogens. The compound has been investigated for its ability to inhibit proinflammatory signaling pathways activated by β-glucans, components found in fungal cell walls. This inhibition suggests its potential use in treating conditions such as Pneumocystis pneumonia and other inflammatory disorders related to fungal infections .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of BRD5529 involves several steps, typically utilizing established organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, the compound is known to have low solubility in water and saline. Therefore, it is often prepared in a vehicle solution containing 1% Methocel™ for intraperitoneal administration in animal models .

    The synthesis process usually includes:

    • Selection of starting materials: Appropriate precursors that can be transformed into BRD5529.
    • Reagents and catalysts: Utilization of various reagents to facilitate chemical reactions leading to the formation of the target compound.
    • Purification: Techniques such as chromatography may be employed to isolate and purify BRD5529 from reaction by-products.
    Molecular Structure Analysis

    Structure and Data

    BRD5529 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against CARD9. Although detailed structural data (such as molecular formula or 3D conformation) are not explicitly provided in the search results, it is essential to note that small-molecule inhibitors like BRD5529 typically exhibit a compact structure conducive to binding with target proteins.

    The structural analysis often includes:

    • Molecular weight: Determined through mass spectrometry.
    • Chemical formula: Providing insight into the composition of the molecule.
    Chemical Reactions Analysis

    Reactions and Technical Details

    BRD5529 primarily functions through competitive inhibition of CARD9-mediated signaling pathways. The compound disrupts interactions between CARD9 and its upstream activators, thereby reducing proinflammatory cytokine production. Key reactions include:

    • Inhibition of Dectin-1 signaling: By targeting CARD9, BRD5529 prevents the activation of downstream signaling cascades that lead to inflammation.
    • Impact on cytokine release: Studies have shown that treatment with BRD5529 results in decreased levels of interleukin-6 and tumor necrosis factor-alpha, indicating its effectiveness in modulating inflammatory responses .
    Mechanism of Action

    Process and Data

    The mechanism of action for BRD5529 involves its binding to CARD9, which inhibits its interaction with Dectin-1, a receptor that recognizes fungal components. This inhibition prevents the downstream activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and other proinflammatory pathways. The resulting effect is a reduction in the production of inflammatory cytokines, which is crucial for managing excessive immune responses during fungal infections .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    BRD5529 exhibits several notable physical and chemical properties:

    • Solubility: Poor solubility in aqueous solutions necessitates formulation with Methocel™ for administration.
    • Stability: The compound's stability under physiological conditions is critical for its effectiveness as an inhibitor.
    • Molecular characteristics: As a small molecule, it likely possesses favorable lipophilicity, allowing it to penetrate cell membranes effectively.

    Relevant data concerning these properties are typically gathered through standard laboratory analyses such as high-performance liquid chromatography (HPLC) and spectroscopic methods.

    Applications

    Scientific Uses

    BRD5529 has significant potential applications in scientific research and therapeutic development:

    • Anti-inflammatory therapy: Its ability to modulate immune responses makes it a candidate for treating conditions characterized by excessive inflammation, such as Pneumocystis pneumonia.
    • Research tool: As a selective inhibitor of CARD9, BRD5529 serves as a valuable tool for studying the role of this protein in various immune processes.
    • Potential drug development: Ongoing studies may lead to further exploration of BRD5529 as part of combination therapies for fungal infections or inflammatory diseases .
    Introduction to BRD5529 and CARD9 Inhibition

    CARD9 in Innate Immunity and Disease Pathogenesis

    Role of CARD9 in Dectin-1 Signaling and Fungal Immune Responses

    CARD9 operates downstream of C-type lectin receptors (CLRs), particularly Dectin-1, Dectin-2, and Mincle, which recognize β-glucans in fungal cell walls. Upon ligand binding, CLRs activate spleen tyrosine kinase (SYK), which phosphorylates protein kinase Cδ (PKCδ). This cascade triggers the assembly of the CARD9-BCL10-MALT1 (CBM) signalosome, ultimately activating transcription factors NF-κB and MAPK (p38/JNK) that drive proinflammatory cytokine production (IL-1β, IL-6, TNF-α) [2] [4] [9].

    The physiological importance of this pathway is evident in human genetic studies: CARD9 deficiency renders individuals highly susceptible to invasive fungal infections (e.g., candidiasis, aspergillosis). Mouse models confirm that Card9⁻/⁻ mice exhibit impaired neutrophil recruitment and cytokine production upon fungal challenge, leading to uncontrolled pathogen proliferation [4] [9]. This pathway is not redundant; while other PRRs (e.g., TLRs) contribute to antifungal immunity, the CARD9 axis is indispensable for early innate control of fungi.

    Dysregulation of CARD9 in Inflammatory and Infectious Diseases

    Aberrant CARD9 signaling underlies diverse pathologies beyond fungal infections:

    • Inflammatory Bowel Disease (IBD): Gain-of-function CARD9 mutations (e.g., S12N, G72S) hyperactivate the CBM complex, increasing IL-1β and IL-23 production, which drives pathogenic Th17 responses and intestinal inflammation [4] [9].
    • Pneumocystis Pneumonia (PCP): β-glucans released during Pneumocystis jirovecii infection trigger CARD9-dependent hyperinflammation via Dectin-1, causing lethal lung injury independent of pathogen burden [1] [5].
    • Metabolic Disorders: CARD9 promotes adipose tissue inflammation and insulin resistance in obesity by enhancing macrophage infiltration and cytokine release [7] [9].
    • Autoimmunity: Polymorphisms in CARD9 correlate with rheumatoid arthritis and ankylosing spondylitis severity through dysregulated IL-1β/IL-23 axes [9].

    Table 1: Diseases Linked to CARD9 Dysregulation

    Disease CategorySpecific ConditionCARD9 Involvement
    Fungal InfectionsInvasive candidiasisLoss-of-function mutations impair fungal clearance
    AutoimmuneInflammatory bowel diseaseGain-of-function mutations increase IL-23/Th17 responses
    RespiratoryPneumocystis pneumoniaMediates β-glucan-induced lung inflammation
    MetabolicObesity, Type 2 diabetesPromotes adipose tissue inflammation and insulin resistance
    CardiovascularAtherosclerosisEnhances macrophage inflammation in plaques

    Rationale for Targeting CARD9 in Therapeutic Development

    Targeting CARD9 offers distinct advantages over broad immunosuppressants:

    • Pathway Specificity: Unlike corticosteroids, CARD9 inhibition selectively blocks CLR-mediated inflammation without affecting TLR signaling or pathogen phagocytosis. Studies show BRD5529 suppresses Dectin-1-triggered cytokines but preserves LPS-induced TNF-α responses [9].
    • Upstream Positioning: As a convergence point for multiple CLRs, CARD9 inhibition dampens multiple inflammatory cytokines (IL-6, TNF-α, IL-1β) simultaneously, potentially enhancing efficacy [1] [5].
    • Balanced Immunity Preservation: Fcγ receptor-mediated pathogen clearance remains intact during CARD9 blockade. In PCP models, Dectin-1/FcγR double-deficient mice show worse pathogen clearance than Card9⁻/⁻ mice, confirming that humoral immunity persists despite CARD9 inhibition [5].
    • Clinical Genetic Validation: Human CARD9 deficiencies cause selective vulnerability to fungi but not other pathogens, suggesting that pharmacological inhibition would not cause broad immunodeficiency [4] [9].

    BRD5529: Discovery and Initial Characterization

    BRD5529 emerged from a high-throughput screen for inhibitors disrupting CARD9-TRIM62 interaction. Biochemical characterization revealed:

    • Mechanism: Directly binds CARD9 (Kd = 1.8 μM), preventing TRIM62-mediated K63-linked ubiquitination at Lys125. This ubiquitination is essential for releasing CARD9’s autoinhibitory conformation and enabling BCL10 recruitment [9] [10].
    • Specificity: IC₅₀ of 8.6 μM against CARD9-dependent signaling, with >10-fold selectivity over related CARD family members (CARD10, CARD11) and no inhibition of LPS/TLR4 pathways .
    • Chemical Properties: Poor aqueous solubility necessitates formulation with 1% Methocel™ for in vivo studies. It exhibits stability in DMSO (storage at -80°C) and plasma [3] [6] [10].

    Table 2: Key Chemical and Biochemical Properties of BRD5529

    PropertyValueMethod/Reference
    CAS Number1358488-78-4Chemical registry
    Molecular FormulaC₂₅H₃₁N₅O₄High-resolution MS
    Molecular Weight465.5 g/molCalculated
    SolubilitySoluble in DMSO (2 mg/mL); insoluble in water/salineExperimental testing [10]
    IC₅₀ (CARD9 inhibition)8.6 µMIn vitro ubiquitination assay
    Target Binding Affinity (Kd)1.8 µMSurface plasmon resonance

    Initial preclinical studies demonstrated BRD5529’s efficacy:

    • In Vitro: Reduced β-glucan-induced TNF-α and IL-6 by >70% in RAW macrophages and human dendritic cells [1] [3].
    • In Vivo: Intraperitoneal administration (0.1–1.0 mg/kg/day for 14 days) in mice caused no weight loss, organ pathology (lung, liver, kidney), or changes in blood chemistry. Lung compliance and extracellular matrix gene expression remained normal [1] [3].
    • Functional Validation: Pretreatment with BRD5529 (1 mg/kg) before intratracheal β-glucan challenge in mice reduced lung IL-6 and TNF-α by >50%, confirming target engagement and anti-inflammatory effects in the context of fungal components [1] [3] [5].

    Table 3: Summary of Key Preclinical Findings for BRD5529

    Study ModelKey FindingsSignificance
    RAW macrophages70-80% reduction in β-glucan-induced TNF-αConfirmed on-target inhibition of Dectin-1-CARD9 axis
    Mouse weight/toxicityNo change in daily weight, organ histopathology, or blood chemistryInitial safety and tolerability evidence
    Mouse lung functionNo alteration in static compliance or extracellular matrix transcriptsSuggested no pulmonary toxicity
    β-glucan-induced lung inflammation>50% reduction in IL-6/TNF-α after pretreatmentDemonstrated in vivo efficacy against fungal component-driven inflammation

    These findings position BRD5529 as a promising prototype for a new class of immunomodulators targeting CARD9-dependent inflammation, warranting further development for conditions like PCP, IBD, and other CARD9-driven pathologies.

    Table 4: Compound Summary: BRD5529

    AttributeDetail
    Systematic Name2-(4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid
    SynonymsEVT-261439; BRD-5529
    CAS Registry1358488-78-4
    Molecular FormulaC₂₅H₃₁N₅O₄
    Molecular Weight465.5 g/mol
    Mechanism of ActionSelective CARD9 inhibitor disrupting TRIM62-mediated ubiquitination
    Therapeutic CategoryAnti-inflammatory (CARD9-targeted)
    StatusPreclinical development

    Properties

    CAS Number

    1358488-78-4

    Product Name

    BRD5529

    IUPAC Name

    2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid

    Molecular Formula

    C25H31N5O4

    Molecular Weight

    465.5 g/mol

    InChI

    InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33)

    InChI Key

    ZXWHESBABUHJBE-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O

    Solubility

    Soluble in DMSO

    Synonyms

    BRD5529; BRD 5529; BRD-5529

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.